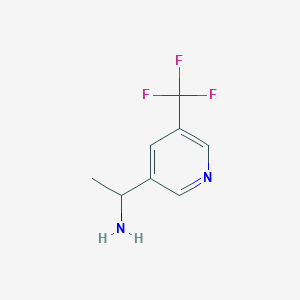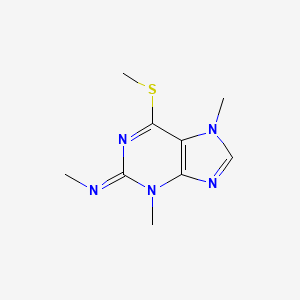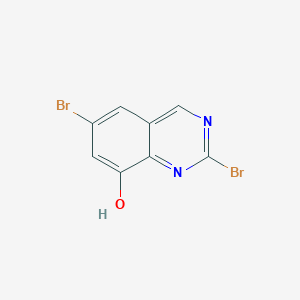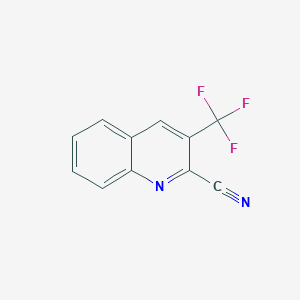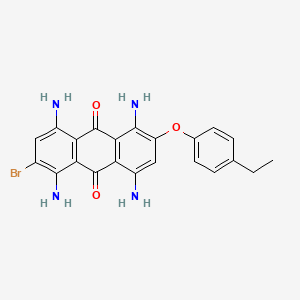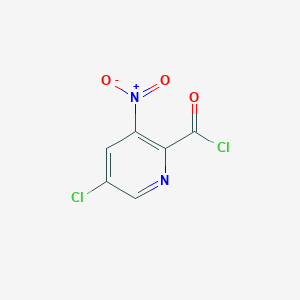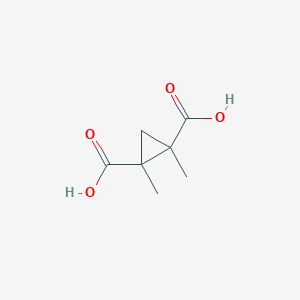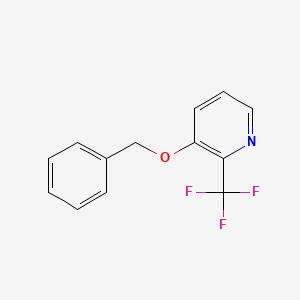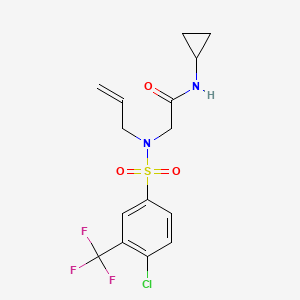
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including an allyl group, a chloro group, a trifluoromethyl group, and a cyclopropylacetamide moiety, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the allyl group: The sulfonamide intermediate is then reacted with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group.
Cyclopropylacetamide formation: The final step involves the reaction of the allyl-substituted sulfonamide with cyclopropylacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Epoxide or aldehyde: from oxidation of the allyl group.
Amine: from reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide would depend on its specific application. In a biological context, it may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets. The presence of the sulfonamide group suggests potential inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Allyl-4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the cyclopropylacetamide moiety.
N-Cyclopropyl-4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the allyl group.
N-Allyl-4-chloro-3-(trifluoromethyl)phenylacetamide: Lacks the sulfonamide group.
Uniqueness
The unique combination of functional groups in 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the sulfonamide and cyclopropylacetamide moieties may enhance its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C15H16ClF3N2O3S |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-prop-2-enylamino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H16ClF3N2O3S/c1-2-7-21(9-14(22)20-10-3-4-10)25(23,24)11-5-6-13(16)12(8-11)15(17,18)19/h2,5-6,8,10H,1,3-4,7,9H2,(H,20,22) |
InChI-Schlüssel |
LQPXWJNULPQLBT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


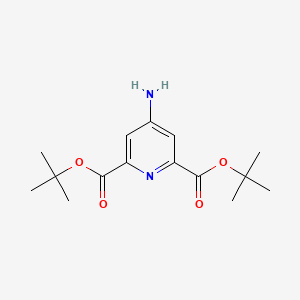
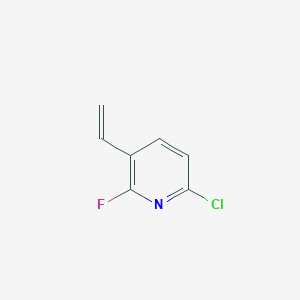
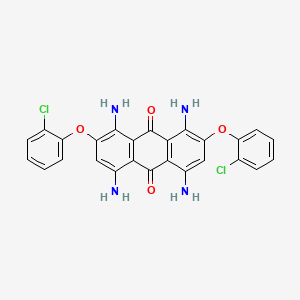
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
